N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a structurally complex small molecule featuring a thiazole core substituted with a pyridin-3-ylmethyl group, an aniline-derived moiety, and a 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl substituent.
Properties
Molecular Formula |
C27H28N4O3S2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H28N4O3S2/c1-20-16-30(17-21(2)34-20)36(32,33)25-12-6-9-23(14-25)26-19-35-27(29-24-10-4-3-5-11-24)31(26)18-22-8-7-13-28-15-22/h3-15,19-21H,16-18H2,1-2H3 |
InChI Key |
QXYPJCSAXAIXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to modulate cellular signaling .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group : The 2,6-dimethylmorpholin-4-yl sulfonyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, a feature absent in analogs like 6d or 8h.
- Pyridin-3-ylmethyl Group : Common across all compounds, this moiety likely contributes to pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Hypothesized Structure-Activity Relationships (SAR)
- Thiazole vs. Isoxazole: Thiazoles are known for enhanced metabolic stability compared to isoxazoles, which may translate to longer half-lives in vivo.
- Sulfonyl Group Impact : The dimethylmorpholinyl sulfonyl group may improve target selectivity, as sulfonamides are prevalent in kinase inhibitors (e.g., vemurafenib).
Biological Activity
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline (CAS Number: 848683-48-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Molecular Formula : C29H31N3O3S2
- Molecular Weight : 533.7 g/mol
- IUPAC Name : 4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine
The presence of the thiazole ring and morpholine moiety suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate enzyme activity and interfere with cellular signaling pathways. The sulfonamide group is particularly relevant for its potential to form hydrogen bonds with active sites in enzymes, thereby inhibiting or activating various biochemical processes.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Inhibition of Tumor Growth : Experimental models have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It appears to induce apoptosis via the activation of caspase pathways.
- Mechanistic Studies : Research indicates that the compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in treated cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : In vitro studies suggest that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Potential as a Lead Compound : Given its structural diversity, this compound could serve as a lead for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed increased potency against resistant cancer cell lines compared to standard chemotherapeutics. The study utilized a series of analogs to optimize the structural features responsible for enhanced bioactivity.
- Antimicrobial Testing : Another investigation published in Antibiotics assessed the compound's efficacy against a panel of clinical isolates. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential for further development as an antimicrobial agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O3S2 |
| Molecular Weight | 533.7 g/mol |
| IUPAC Name | 4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
